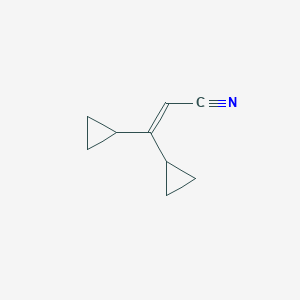
(2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile is a synthetic organic compound characterized by the presence of a chloroacetyl group, a fluorine atom, and a nitrile group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Addition of the Chloroacetyl Group: The chloroacetyl group can be introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.
Incorporation of the Nitrile Group: The nitrile group can be added through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the nitrile group.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield products with higher oxidation states.
Reduction Products: Reduction can lead to the formation of amines or other reduced derivatives.
Hydrolysis Products: Hydrolysis can produce carboxylic acids or amides.
Applications De Recherche Scientifique
(2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloroacetyl and fluorine groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-1-(Chloroacetyl)-4-chloropyrrolidine-2-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
(2R,4R)-1-(Chloroacetyl)-4-bromopyrrolidine-2-carbonitrile: Similar structure but with a bromine atom instead of fluorine.
(2R,4R)-1-(Chloroacetyl)-4-methylpyrrolidine-2-carbonitrile: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile imparts unique properties such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
651056-43-8 |
|---|---|
Formule moléculaire |
C7H8ClFN2O |
Poids moléculaire |
190.60 g/mol |
Nom IUPAC |
(2R,4R)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H8ClFN2O/c8-2-7(12)11-4-5(9)1-6(11)3-10/h5-6H,1-2,4H2/t5-,6-/m1/s1 |
Clé InChI |
DMQSZIMWOFNPNR-PHDIDXHHSA-N |
SMILES isomérique |
C1[C@H](CN([C@H]1C#N)C(=O)CCl)F |
SMILES canonique |
C1C(CN(C1C#N)C(=O)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)
![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)




![4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B12587718.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)


![6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587740.png)
![N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide](/img/structure/B12587741.png)

